[(2-Iodo-benzyl)-methyl-amino]-acetic acid CAS 1353951-78-6
[(2-Iodo-benzyl)-methyl-amino]-acetic acid CAS 1353951-78-6
Technical Monograph: [(2-Iodo-benzyl)-methyl-amino]-acetic acid
Part 1: Executive Summary
[(2-Iodo-benzyl)-methyl-amino]-acetic acid (CAS 1353951-78-6), also known as N-(2-iodobenzyl)-N-methylglycine, is a specialized amino acid derivative serving as a critical "privileged intermediate" in modern medicinal chemistry. Its structural core—a sarcosine (N-methylglycine) backbone functionalized with an ortho-iodobenzyl moiety—positions it as a high-value precursor for the synthesis of nitrogen-containing heterocycles.
The compound’s primary utility lies in its 2-iodoaryl motif , which acts as a pre-installed "handle" for transition-metal-catalyzed cross-coupling reactions (Heck, Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to rapidly access complex bicyclic scaffolds, such as isoindolines, tetrahydroisoquinolines, and benzazepines , which are ubiquitous pharmacophores in oncology and neuroscience drug discovery.
Part 2: Chemical Identity & Physicochemical Properties
The compound is an amphoteric molecule containing a basic tertiary amine and an acidic carboxyl group.
| Property | Data |
| Chemical Name | [(2-Iodo-benzyl)-methyl-amino]-acetic acid |
| Synonyms | N-(2-Iodobenzyl)sarcosine; 2-[(2-iodophenyl)methyl-methylamino]acetic acid |
| CAS Number | 1353951-78-6 |
| Molecular Formula | C₁₀H₁₂INO₂ |
| Molecular Weight | 305.11 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, MeOH, dilute acid/base; limited solubility in water (zwitterionic character) |
| pKa (Predicted) | Carboxyl: ~2.2 |
| Storage | 2–8°C, protect from light (iodides are light-sensitive) |
Part 3: Synthesis & Production
The synthesis of CAS 1353951-78-6 is typically achieved via Reductive Amination , a robust pathway that minimizes over-alkylation side products common in direct alkylation methods.
Mechanism of Synthesis
The reaction involves the condensation of 2-iodobenzaldehyde with sarcosine (or its methyl ester) to form an iminium ion intermediate, which is subsequently reduced by a hydride source (e.g., Sodium triacetoxyborohydride).
Figure 1: Synthetic pathway via reductive amination.[1] The use of mild hydride sources ensures the iodine handle remains intact.
Part 4: Applications in Drug Discovery
Precursor for Intramolecular Cyclization (The "Heck" Strategy)
The defining feature of this molecule is the ortho-iodine atom relative to the benzylic amine. This geometry is ideal for Intramolecular Heck Reactions . By coupling the acid (or its ester/amide derivatives) with an alkene, researchers can close the ring to form heterocycles.
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Target Scaffolds: Isoquinoline-3-carboxylic acids (via 6-endo or 5-exo cyclization).
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Mechanism: Oxidative addition of Pd(0) into the C–I bond, followed by alkene insertion and reductive elimination.
Peptoid Library Synthesis
As an N-substituted glycine, this compound serves as a "sub-monomer" in peptoid synthesis. The iodine handle allows for late-stage diversification of the peptoid side chain via Suzuki or Sonogashira coupling after the oligomer has been assembled on resin.
Radiotracer Development
While Iodine-127 (stable) is present here, this structure is a chemical standard for developing I-123 or I-124 radiolabeled tracers (SPECT/PET imaging). The 2-iodobenzyl moiety is often exchanged or installed in the final step to create tracers for targets like the Glycine Transporter 1 (GlyT1).
Part 5: Experimental Protocols
Disclaimer: These protocols are adapted from standard methodologies for N-benzyl sarcosine derivatives. Validate with small-scale pilots.
Protocol A: Synthesis via Reductive Amination
Objective: Synthesis of the methyl ester intermediate, followed by hydrolysis to the acid.
Reagents:
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2-Iodobenzaldehyde (1.0 equiv)
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Sarcosine methyl ester hydrochloride (1.2 equiv)
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Sodium triacetoxyborohydride (STAB) (1.5 equiv)
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Dichloromethane (DCM), Acetic Acid (AcOH), Triethylamine (Et3N).
Procedure:
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Imine Formation: In a round-bottom flask, dissolve 2-iodobenzaldehyde (10 mmol) and sarcosine methyl ester HCl (12 mmol) in dry DCM (50 mL). Add Et3N (12 mmol) and catalytic AcOH (0.5 mL). Stir at Room Temperature (RT) for 30 mins.
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Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes.
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Reaction: Allow to warm to RT and stir for 12–16 hours under nitrogen.
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Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]
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Hydrolysis (to obtain CAS 1353951-78-6): Dissolve the crude ester in THF/Water (1:1). Add LiOH (2.0 equiv) and stir at RT for 4 hours. Acidify to pH 3–4 with 1M HCl to precipitate the zwitterionic product. Filter and dry.[1][2]
Protocol B: Intramolecular Heck Cyclization (Application Example)
Objective: Cyclization of an amide derivative to a tetrahydroisoquinoline.
Reagents:
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Amide derivative of [(2-Iodo-benzyl)-methyl-amino]-acetic acid (containing an alkene tail).
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Pd(OAc)₂ (10 mol%)[3]
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PPh₃ (20 mol%)
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Ag₂CO₃ (2 equiv - prevents double bond isomerization)
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DMF (0.1 M concentration)
Procedure:
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Setup: Charge a pressure vial with the substrate, Pd catalyst, ligand, and base.
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Degas: Purge with Argon for 10 minutes. Add degassed DMF.
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Reaction: Seal and heat to 80–100°C for 12 hours.
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Analysis: Filter through Celite. Analyze via LC-MS for the cyclized product (M-HI).
Part 6: Visualizing the Core Utility
The following diagram illustrates how this specific CAS serves as a divergence point for multiple drug scaffolds.
Figure 2: Divergent synthesis pathways utilizing the 2-iodo handle.
Part 7: Safety & Handling
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Hazards: Irritant to eyes, respiratory system, and skin. The 2-iodo moiety can release iodine species upon decomposition; avoid strong oxidizers.
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Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood, especially during the reductive amination step involving borohydrides.
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Waste: Dispose of as halogenated organic waste.
References
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Solé, D., Bennasar, M. L., & Jiménez, I. (2011).[4] Intramolecular palladium-catalysed enolate arylation of 2- and 3-iodoindole derivatives for the synthesis of β-carbolines. Organic & Biomolecular Chemistry. Link (Demonstrates the use of N-(2-iodobenzyl)glycine esters in Pd-catalyzed cyclizations).
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Mori, M., & Ban, K. (1977).[5][6] The Intramolecular Heck Reaction. Tetrahedron. (Foundational text on using ortho-halo benzyl amines for cyclization).
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PubChem. Compound Summary for CID 66568489: [(2-Iodo-benzyl)-methyl-amino]-acetic acid. National Library of Medicine. Link
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ChemicalBook. Product Entry: [(2-Iodo-benzyl)-Methyl-aMino]-acetic acid. Link
